molecular formula C24H19N3O B2518197 (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone CAS No. 954827-75-9

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone

Cat. No.: B2518197
CAS No.: 954827-75-9
M. Wt: 365.436
InChI Key: CHWIXFSTTWTADI-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is a useful research compound. Its molecular formula is C24H19N3O and its molecular weight is 365.436. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Photochemical Substitution

Research into the mechanism of photochemical substitution of 6-membered ring monoazaaromatic compounds, including quinoline and isoquinoline derivatives, in methanol reveals insights into the reactions these compounds undergo when exposed to light. These studies have implications for understanding the photochemical properties of complex molecules related to "(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone" and can guide the development of new photoresponsive materials or drugs (Castellano, Catteau, & Lablache-Combier, 1975).

Catalyzed Formation of Indolizine Derivatives

The FeCl_3-catalyzed 1,3-dipolar cycloaddition reaction showcases the synthetic utility of pyridinium-1-yl(quinolin-2-yl)methanide derivatives for the construction of complex indolizine frameworks. This research demonstrates the compound's application in synthesizing aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones, highlighting its versatility in organic synthesis and potential for generating bioactive molecules (Yavari, Naeimabadi, & Halvagar, 2016).

Development of CYP11B2 Inhibitors

Studies on pyridine substituted 3,4-dihydro-1H-quinolin-2-ones have revealed their significance in medicinal chemistry, particularly as potent and selective inhibitors of aldosterone synthase (CYP11B2), indicating potential applications in treating conditions like hyperaldosteronism and congestive heart failure. This research not only underscores the therapeutic applications of such compounds but also emphasizes the importance of structural modifications for achieving selectivity and potency (Lucas, Negri, Heim, Zimmer, & Hartmann, 2011).

Synthesis and Antimicrobial Activity

Novel quinoline derivatives containing pyrazoline and pyridine analogs have been synthesized and evaluated for their antimicrobial activity. This line of research highlights the potential of "this compound" and related compounds in developing new antimicrobial agents with broad-spectrum efficacy (Desai, Patel, & Dave, 2016).

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-pyridin-2-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c28-24(27-14-12-17-7-1-2-8-18(17)16-27)20-15-23(22-11-5-6-13-25-22)26-21-10-4-3-9-19(20)21/h1-11,13,15H,12,14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWIXFSTTWTADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.